![molecular formula C13H18N4 B2518373 2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine CAS No. 1322604-89-6](/img/structure/B2518373.png)
2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine
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Overview
Description
The compound "2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives, which are chemically related to the compound . Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings, and they are known for their wide range of biological activities, including antitumoral and antiviral properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole ring system followed by functionalization at specific positions on the ring. For example, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation . Similarly, the synthesis of the PARP inhibitor ABT-888 involved the introduction of a cyclic amine-containing side chain at the benzimidazole ring system .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can vary significantly depending on the substituents attached to the core structure. For instance, in the compound 1-Prop-2-ynyl-1H-benzimidazol-2-amine, the benzimidazol-2-amine and CH2—C≡CH units are not coplanar, which affects the overall molecular geometry and potentially the compound's biological activity . The molecular structure is further stabilized by intermolecular hydrogen bonding and π–π interactions, which contribute to the formation of a supramolecular structure .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, ABT-888, a benzimidazole carboxamide, exhibits potent inhibitory activity against PARP enzymes, which is crucial for its anticancer properties . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic properties of the benzimidazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, ABT-888 is reported to be aqueous soluble and orally bioavailable, which are important properties for a drug candidate . The presence of different substituents can also affect properties such as solubility, stability, and the ability to form crystal structures with specific geometries, as seen in the case of 1-Prop-2-ynyl-1H-benzimidazol-2-amine .
Scientific Research Applications
Synthesis and Structural Analysis
Research on benzimidazole derivatives and related compounds involves their synthesis and structural analysis to understand their properties and potential applications. For instance, studies have shown methods to synthesize complexes derived from benzimidazole, providing insights into their vibrational and thermogravimetric properties, which are crucial for applications in materials science and catalysis (Patricio-Rangel et al., 2019). Similarly, the generation of a structurally diverse library of compounds via alkylation and ring closure reactions using benzimidazole derivatives underlines their versatility in synthetic chemistry (Roman, 2013).
Anticancer Activities
The investigation into the anticancer activities of pyrazino[1,2-a]benzimidazole derivatives demonstrates the pharmaceutical potential of these compounds. Some derivatives have shown significant anticancer activity, indicating their potential as therapeutic agents (Demirayak & Yurttaş, 2014). This aligns with the research on bis-benzimidazole compounds, where synthetic strategies were aimed at discovering anticancer lead compounds, highlighting the importance of these molecules in drug development (Rashid, 2020).
Material Modification and Applications
The functional modification of materials such as poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including benzimidazole derivatives, showcases the application of these compounds in developing new materials with enhanced properties. Such modifications have implications for medical applications, including drug delivery systems (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
The development of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via Ugi reactions illustrates the chemical versatility of benzimidazole-related compounds in synthesizing a wide range of heterocyclic compounds. These findings have significant implications for the discovery and development of new pharmaceutical agents (Ghandi et al., 2010).
Mechanism of Action
Target of Action
Imidazole and benzimidazole derivatives are known to interact with a variety of biological targets. For instance, they can bind to enzymes, receptors, and other proteins, influencing their function .
Mode of Action
The mode of action of imidazole and benzimidazole derivatives can vary greatly depending on the specific compound and its targets. They might inhibit or activate the function of their targets, leading to various biological effects .
Biochemical Pathways
Imidazole and benzimidazole derivatives can affect numerous biochemical pathways. For example, some compounds in this class have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupt cell division, or modulate immune responses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole and benzimidazole derivatives can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of imidazole and benzimidazole derivatives can include changes in gene expression, cell cycle arrest, apoptosis, or altered immune responses, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole and benzimidazole derivatives .
properties
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-9(2)16-5-6-17-12-4-3-10(14)7-11(12)15-13(17)8-16/h3-4,7,9H,5-6,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOPJBSNTQBTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2C(=NC3=C2C=CC(=C3)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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